![molecular formula C18H19F3N2O2S B12327902 9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one](/img/structure/B12327902.png)
9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one is a complex organic compound with a unique structure that includes a quinazolinone core, a trifluoroethylsulfanyl group, and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of the Trifluoroethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with trifluoroethylthiol in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.
Substitution: The methoxy group and the trifluoroethylsulfanyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazolinone derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies.
Medicine
Potential medicinal applications include the development of new therapeutic agents targeting specific enzymes or receptors. The trifluoroethylsulfanyl group, in particular, can enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals and advanced polymers.
作用机制
The mechanism of action of 9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoroethylsulfanyl group can enhance binding affinity and selectivity, while the quinazolinone core can modulate the compound’s overall activity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
5-Methoxy-2,3,3-trimethyl-3H-indole: This compound shares the methoxy and trimethyl groups but has a different core structure.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Similar in having trimethyl groups but differs in the core and functional groups.
ADDA (amino acid): Contains a methoxy group and trimethyl groups but is an amino acid with a different overall structure.
Uniqueness
The uniqueness of 9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one lies in its combination of a quinazolinone core with a trifluoroethylsulfanyl group and a methoxy group. This specific arrangement of functional groups imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C18H19F3N2O2S |
|---|---|
分子量 |
384.4 g/mol |
IUPAC 名称 |
9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one |
InChI |
InChI=1S/C18H19F3N2O2S/c1-17(2)8-10-5-6-11(25-4)7-12(10)14-13(17)15(24)23(3)16(22-14)26-9-18(19,20)21/h5-7H,8-9H2,1-4H3 |
InChI 键 |
OEAAZHPVRAHPKR-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(F)(F)F)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


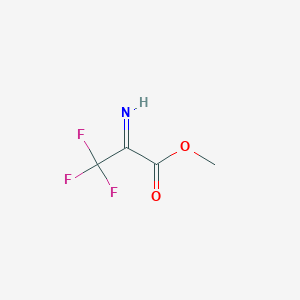
![[(3R,4s,5s)-3,4-diacetoxy-5,6-difluoro-tetrahydropyran-2-yl]methyl acetate](/img/structure/B12327830.png)
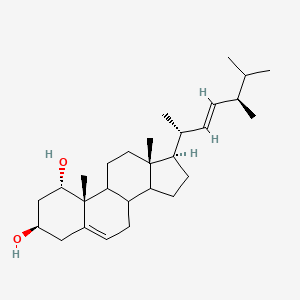
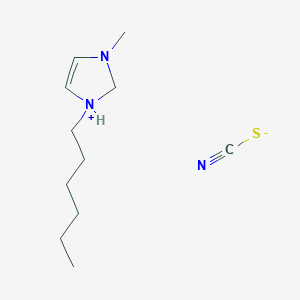
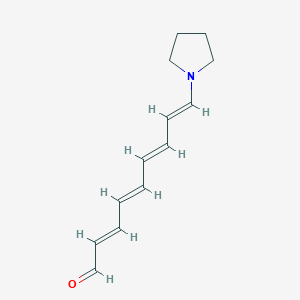
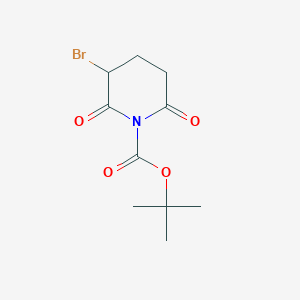
![tert-Butyl 5'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B12327855.png)

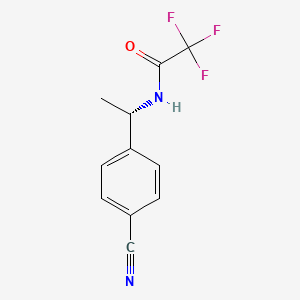
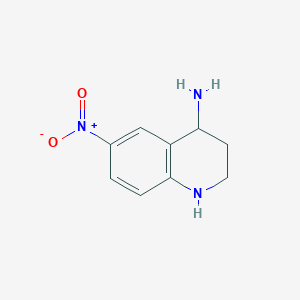
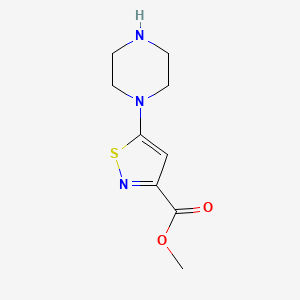
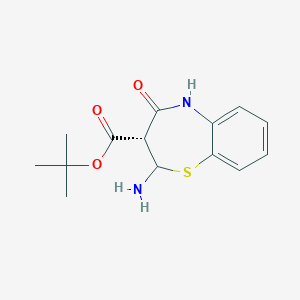
![Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B12327898.png)
![2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole](/img/structure/B12327900.png)
